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molecular formula C16H22 B8381790 (3,7-Dimethylocta-2,6-dienyl)benzene

(3,7-Dimethylocta-2,6-dienyl)benzene

Cat. No. B8381790
M. Wt: 214.35 g/mol
InChI Key: XYOFVDMMEFNMSN-UHFFFAOYSA-N
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Patent
US09193935B2

Procedure details

Starting from phenethyltriphenylphosphonium bromide (3.48 g, 7.78 mmol, 1.0 equiv.), n-BuLi (1.6 M in hexanes, 4.9 mL, 7.78 mmol, 1.0 equiv.) and 6-methylhept-5-en-2-one (1.48 g, 11.7 mmol, 1.5 equiv.), 0.29 g (17%) of the title compound as a colorless oil was obtained after purification by flash chromatography on SiO2 (cyclohexane).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Li]CCCC.[CH3:34][C:35]([CH3:42])=[CH:36][CH2:37][CH2:38][C:39](=O)[CH3:40]>>[CH3:40][C:39]([CH2:38][CH2:37][CH:36]=[C:35]([CH3:42])[CH3:34])=[CH:2][CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
[Br-].C(CC1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.48 g
Type
reactant
Smiles
CC(=CCCC(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCC1=CC=CC=C1)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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